molecular formula C12H18N2O2 B3033759 3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1172513-99-3

3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid

Cat. No. B3033759
CAS RN: 1172513-99-3
M. Wt: 222.28 g/mol
InChI Key: ODEDGNNEIVGESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid (3DM4MPPA) is an organic compound belonging to the class of pyrazoles. It is a four-membered heterocyclic compound containing a pyrazole ring, a methyl group, and a prop-2-en-1-yl group. 3DM4MPPA is an important intermediate in the synthesis of various compounds and has been studied extensively in the fields of organic chemistry and biochemistry.

Mechanism of Action

3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid is an important intermediate in the synthesis of various compounds. It is used as a starting material in the synthesis of various compounds, including drugs, dyes, and polymers. The mechanism of action of 3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid is based on its ability to react with other molecules and form covalent bonds. It can react with various electron-rich molecules to form covalent bonds, which can then be used to create new molecules.
Biochemical and Physiological Effects
3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid has been studied extensively in the fields of organic chemistry and biochemistry. It has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and antioxidant properties. In addition, 3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid has been found to have an effect on the metabolism of certain hormones, such as estrogen and testosterone.

Advantages and Limitations for Lab Experiments

The use of 3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid in laboratory experiments has several advantages. It is a relatively inexpensive and widely available compound. It is also easy to handle and store. Furthermore, it is a highly stable compound, making it suitable for long-term storage.
However, there are also some limitations to using 3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid in laboratory experiments. It is a highly reactive compound and can react with other compounds in the presence of heat or light. Furthermore, it is a relatively toxic compound and should be handled with care.

Future Directions

The use of 3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid in scientific research and laboratory experiments is an area that is rapidly expanding. Future research should focus on exploring the potential applications of 3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid in the fields of organic chemistry and biochemistry. In addition, further research should be conducted on the biochemical and physiological effects of 3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid, as well as its potential toxicity. Finally, research should be conducted on the development of new synthesis methods for 3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid that are more efficient and cost-effective.

Scientific Research Applications

3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various compounds, including drugs, dyes, and polymers. It is also used as a reagent in the synthesis of various organic compounds, such as amines, nitriles, and alcohols. In addition, 3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid has been used in the synthesis of various pharmaceuticals, such as antifungal agents, antiviral agents, and anti-cancer agents.

properties

IUPAC Name

3-[3,5-dimethyl-4-(2-methylprop-2-enyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8(2)7-11-9(3)13-14(10(11)4)6-5-12(15)16/h1,5-7H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEDGNNEIVGESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)O)C)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid
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3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 3
3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 4
3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 5
3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid

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